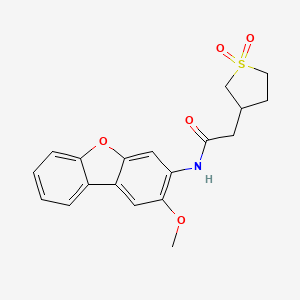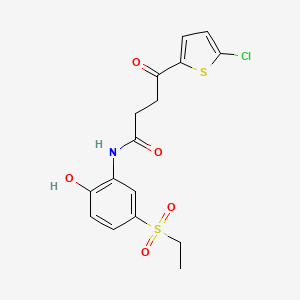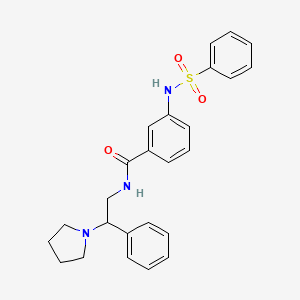![molecular formula C23H23N3O3S B7550333 N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7550333.png)
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer cells and is involved in tumor growth and metastasis. By inhibiting CAIX, this compound can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been studied for its potential use in treating metabolic disorders such as obesity and diabetes. This compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for CAIX inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide. One area of focus is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is a need for further studies to explore the potential applications of this compound in the treatment of metabolic disorders and neurological diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves a multi-step process that starts with the synthesis of the intermediate compound, N-cyclopropyl-3-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with methyl phenyl sulfone and sulfuric acid to produce the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple process.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-25(20-10-3-2-4-11-20)30(28,29)22-12-7-8-18(16-22)23(27)26(21-13-14-21)17-19-9-5-6-15-24-19/h2-12,15-16,21H,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOKLYYQXQXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)

![4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7550328.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)


![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
